3-[(4-Chlorobenzyl)oxy]-2-nitropyridine
Description
3-[(4-Chlorobenzyl)oxy]-2-nitropyridine is a nitropyridine derivative characterized by a pyridine backbone substituted with a nitro group (-NO₂) at position 2 and a 4-chlorobenzyloxy group (-OCH₂C₆H₄Cl) at position 3 . Its molecular formula is C₁₂H₉ClN₂O₃, with a molecular weight of 264.66 g/mol. The compound’s structure combines electron-withdrawing (nitro) and hydrophobic (chlorobenzyl) moieties, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C12H9ClN2O3 |
|---|---|
Molecular Weight |
264.66g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-2-nitropyridine |
InChI |
InChI=1S/C12H9ClN2O3/c13-10-5-3-9(4-6-10)8-18-11-2-1-7-14-12(11)15(16)17/h1-7H,8H2 |
InChI Key |
RJCHLMMUWWBOSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between 3-[(4-Chlorobenzyl)oxy]-2-nitropyridine and related compounds:
Key Observations:
Substituent Effects: The chlorobenzyloxy group in this compound enhances lipophilicity compared to the methoxyphenoxy group in 2-(4-Methoxyphenoxy)-3-nitropyridine. This difference reduces aqueous solubility but may improve membrane permeability in biological systems . The imidazolium chloride derivative (from ) exhibits ionic character, contrasting with the neutral pyridine-based compounds.
Electronic Properties: Nitro groups in all compounds contribute to electron-deficient aromatic systems, directing electrophilic substitution reactions.
Stability Considerations:
- The nitro group in this compound may render it susceptible to reduction under acidic or reductive conditions, a property shared with other nitropyridines .
Research Needs:
- Detailed solubility, stability, and toxicity profiles of this compound remain unaddressed in the provided evidence.
- Comparative studies on bioactivity (e.g., antimicrobial or kinase inhibition) with other nitropyridines are warranted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
